Lipophilicity (XLogP3) Comparison: 5-Bromo-2-methyl Derivative vs. Unsubstituted Pyrazole Analog
Permeability and solubility are partly governed by lipophilicity. The target compound, bearing a bromine and methyl group, has a computed XLogP3 of 2.0, compared with 1.0 for the unsubstituted 5-fluoro-2-(1H-pyrazol-3-yl)pyridine (CAS 1382035-54-2) [1]. This 1 log unit increase translates to a calculated 10-fold higher partition coefficient, which may influence membrane penetration and non-specific binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1.0 (5-fluoro-2-(1H-pyrazol-3-yl)pyridine) |
| Quantified Difference | Δ XLogP3 = +1.0 (~10-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For cell-based screening, the increased lipophilicity of the bromo-methyl compound can be advantageous if the target binding site is hydrophobic or if a molecule with more balanced solubility-permeability is needed compared to the less lipophilic unsubstituted baseline.
- [1] PubChem Compound Summaries: CID 145912940 (target) and CID 1382035-54-2 (comparator); XLogP3 values computed by PubChem 2.2 (2025). View Source
